2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with the molecular formula C16H15N3O5S2. It is characterized by the presence of a benzamide core substituted with methoxy groups and a benzothiazolyl moiety. This compound has garnered interest due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole derivative with 2,6-dimethoxybenzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- 2,6-Dimethoxy-N-(4-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- 2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-4-yl)benzamide
Uniqueness
What sets 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-23-11-4-3-5-12(24-2)14(11)15(20)19-16-18-10-7-6-9(26(17,21)22)8-13(10)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOJMTWAQBIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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